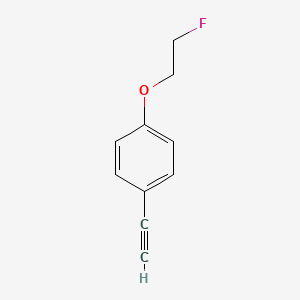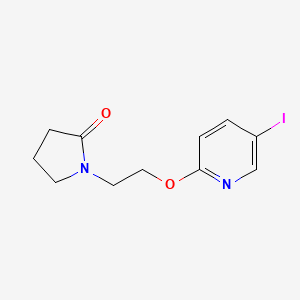![molecular formula C16H24ClN3O2 B8125339 [1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8125339.png)
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chloropyridine moiety linked to a piperidine ring, which is further connected to a carbamic acid tert-butyl ester group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to obtain 2-chloropyridine.
Alkylation of Piperidine: The 2-chloropyridine is then subjected to alkylation with piperidine under basic conditions to form the 1-(2-chloropyridin-4-ylmethyl)-piperidine intermediate.
Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the desired carbamic acid tert-butyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The carbamic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, secondary amines, and carbamic acids.
科学的研究の応用
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of [1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester: can be compared with similar compounds such as:
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.
[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group.
The uniqueness of This compound lies in its specific ester group, which can influence its reactivity, stability, and interaction with biological targets.
特性
IUPAC Name |
tert-butyl N-[1-[(2-chloropyridin-4-yl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-13-5-8-20(9-6-13)11-12-4-7-18-14(17)10-12/h4,7,10,13H,5-6,8-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXZANXHNBTNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl tetrahydro-3-oxo-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B8125280.png)



![3-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid](/img/structure/B8125317.png)

![4-[2-(3-Bromo-4-methoxyphenyl)-ethyl]-morpholine](/img/structure/B8125334.png)



![2-Methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide](/img/structure/B8125360.png)
